1-(1H-benzo[d]imidazol-5-yl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-benzimidazol-5-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVDHRNJENPNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)N)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501197 | |
| Record name | N-1H-Benzimidazol-6-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72550-36-8 | |
| Record name | N-1H-Benzimidazol-6-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Significance of Benzimidazole Architectures in Modern Medicinal Chemistry Research
The benzimidazole (B57391) nucleus, formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, is a privileged structure in medicinal chemistry. acs.orgnih.gov Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a versatile scaffold for the development of new therapeutic agents. nih.gov The adaptability of the benzimidazole ring system, which allows for substitutions at various positions, has led to the discovery of compounds with a broad spectrum of pharmacological activities. acs.orgnih.gov
Historically, benzimidazole derivatives have been successfully developed into drugs for various diseases. For instance, albendazole (B1665689) and mebendazole (B1676124) are widely used as anthelmintic agents, while omeprazole (B731) and lansoprazole (B1674482) are effective proton pump inhibitors for treating acid-related stomach conditions. acs.org The success of these established drugs has fueled further research into the potential of novel benzimidazole-containing compounds. Current research continues to explore the utility of this scaffold in developing agents with anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.gov The ability of the benzimidazole core to be readily modified allows medicinal chemists to fine-tune the pharmacological properties of these molecules to enhance their efficacy and selectivity for specific biological targets. acs.org
The Urea Moiety As a Key Pharmacophoric Element in Bioactive Compounds
The urea (B33335) moiety (–NH–CO–NH–) is a critical pharmacophoric element in a multitude of bioactive compounds and approved drugs. Its importance in medicinal chemistry stems from its unique ability to form multiple, stable hydrogen bonds with biological targets such as proteins and enzymes. This strong binding capability is crucial for the specific biological activity and desired properties of a drug. The structural and synthetic versatility of the urea group has made it a valuable component in the design of new chemical entities.
The journey of urea-based drugs in clinical medicine began over a century ago with the development of suramin, an agent used to treat trypanosomiasis (sleeping sickness). bohrium.com Since then, the urea scaffold has been incorporated into a wide range of therapeutic agents. A notable class of urea-containing drugs are the kinase inhibitors, which are pivotal in cancer therapy. The urea moiety in these inhibitors often plays a key role in their interaction with the kinase's hinge region, a critical part of the enzyme's active site. nih.gov The diaryl urea structure, in particular, is a common feature in many kinase inhibitors. Beyond cancer, urea derivatives have been developed as antidiabetic agents, such as glibenclamide, and have shown potential in treating a variety of other conditions. mdpi.com
Historical and Current Research Trajectories for 1 1h Benzo D Imidazol 5 Yl Urea and Its Structural Analogues
Strategic Approaches to the Benzimidazole Core Synthesis and Functionalization at the C-5 Position
The construction of the benzimidazole scaffold is a well-established area of organic synthesis, with numerous methods available for its preparation. organic-chemistry.orgsamipubco.com These methods often involve the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon synthon. The subsequent functionalization at the C-5 position is a key step in the synthesis of this compound and its analogs.
The most common and efficient method for synthesizing the benzimidazole core involves the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivatives, such as aldehydes, nitriles, or orthoesters. nih.govrsc.org The reaction is typically carried out in the presence of an acid catalyst. nih.gov For the synthesis of 5-substituted benzimidazoles, the starting material is a 4-substituted-o-phenylenediamine.
A prevalent strategy involves the nitration of a substituted aniline (B41778) to introduce a nitro group, which is subsequently reduced to an amino group to form the required substituted o-phenylenediamine. rsc.org For instance, the synthesis of a 5-fluoro-substituted benzimidazole can begin with the nitration of a fluorinated aniline. However, this method can present safety concerns and generate acidic waste. rsc.org
Alternative and more environmentally friendly approaches have been developed. These include the use of microwave irradiation to accelerate the reaction and the employment of various catalysts. nih.gov For example, a one-pot procedure using formic acid, iron powder, and ammonium (B1175870) chloride can convert aromatic 2-nitroamines into benzimidazoles. organic-chemistry.org Another method utilizes a copper-catalyzed cyclization of o-bromoarylamines with nitriles under mild, ligand-free conditions. rsc.org
The table below summarizes various cyclization methods for the synthesis of 5-substituted benzimidazoles.
| Starting Materials | Reagents and Conditions | Product | Reference |
| o-phenylenediamines and carboxylic acids/derivatives | Acid catalyst | 5-Substituted benzimidazoles | nih.gov |
| Aromatic 2-nitroamines | Formic acid, Fe, NH4Cl | Benzimidazoles | organic-chemistry.org |
| o-bromoarylamines and nitriles | Copper catalyst, mild conditions | 5-Substituted benzimidazoles | rsc.org |
| 2-iodoanilines and nitriles | KOBut, no transition metal | Substituted benzimidazoles | rsc.org |
| o-phenylenediamine and benzaldehyde | NH4Cl in CHCl3 | 2-phenyl benzimidazole | nih.gov |
| 2,3-diaminophenyl)(phenyl)methanone and 3-hydroxy-4-methoxybenzaldehyde | DMF, sodium meta bisulfate | Substituted benzimidazole | arabjchem.org |
The functionalization of the benzimidazole scaffold can be achieved at various positions, with the N-1, C-2, and C-5/6 positions being particularly important for modulating biological activity. nih.gov N-alkylation at the N-1 position is a common modification, typically achieved by reacting the benzimidazole with a substituted halide in the presence of a base. nih.gov
Direct C-H bond functionalization has emerged as a powerful tool for introducing substituents onto the benzimidazole core. For example, a rhodium-catalyzed [4+2] annulation reaction of 2-aryl benzimidazoles with diazo compounds can lead to the formation of benzimidazole-fused quinolines. acs.org This method has been shown to tolerate a variety of substituents on the aryl ring. acs.org
Furthermore, copper-catalyzed tandem reactions have been employed for the synthesis of diverse benzimidazole derivatives. thieme-connect.de For instance, the reaction of N-alkyl-2-iodoaniline with sodium azide (B81097) in the presence of a copper catalyst can lead to the formation of benzimidazoles through a double C-N bond formation. thieme-connect.de
The following table highlights different methods for introducing substituents onto the benzimidazole scaffold.
| Position of Substitution | Method | Reagents and Conditions | Resulting Structure | Reference |
| N-1 | N-alkylation | Substituted halide, base | N-1 substituted benzimidazoles | nih.gov |
| C-2 | Rhodium-catalyzed annulation | Diazo compounds, [RhCp*Cl2]2 | Benzimidazole-fused quinolines | acs.org |
| C-2 | Copper-catalyzed tandem reaction | N-alkyl-2-iodoaniline, sodium azide, Cu catalyst | 2-substituted benzimidazoles | thieme-connect.de |
| C-2 | Condensation | o-phenylenediamines, aldehydes, Na2S2O5 | 2-substituted benzimidazoles | nih.gov |
| C-5/6 | Starting with substituted o-phenylenediamine | Various cyclization methods | 5/6-substituted benzimidazoles | nih.gov |
Construction of the Urea Linkage in this compound and its Analogues
The formation of the urea linkage is a critical step in the synthesis of the target compound. This transformation typically involves the reaction of an aminated benzimidazole precursor with a suitable carbonyl source.
The most direct method for constructing the urea linkage is the reaction of an amino-substituted benzimidazole with an isocyanate. nih.govcommonorganicchemistry.com This reaction is generally straightforward and proceeds under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or a mixture of dichloromethane and acetone (B3395972). nih.govcommonorganicchemistry.com No base is typically required for this transformation. commonorganicchemistry.com
Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene (B1210022) equivalent. commonorganicchemistry.comkoreascience.kr The reaction of an amine with CDI can lead to the formation of a carbamoylimidazole intermediate, which can then react with another amine to form the desired urea. organic-chemistry.org The order of addition of the reagents can be crucial to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com
The Curtius rearrangement offers an alternative route, starting from a carboxylic acid. commonorganicchemistry.com This reaction proceeds through an isocyanate intermediate, which can then be trapped by an amine to form the urea. commonorganicchemistry.com
The table below outlines various methods for forming the urea bond.
| Amine Source | Carbonyl Source/Reagent | Conditions | Product | Reference |
| Aminated benzimidazole | Isocyanate | Room temperature, solvent (e.g., THF, DCM) | This compound analogue | nih.govcommonorganicchemistry.com |
| Aminated benzimidazole | 1,1'-Carbonyldiimidazole (CDI) | Stepwise addition | This compound analogue | commonorganicchemistry.comkoreascience.kr |
| Carboxylic acid | Diphenylphosphoryl azide (DPPA) (Curtius Rearrangement) | Generation of isocyanate intermediate | Urea derivative | commonorganicchemistry.com |
| o-Phenylenediamine | Urea | 100-200 °C, organic solvent, phase transfer catalyst | Benzimidazolone | google.com |
A variety of coupling reagents have been developed to facilitate the formation of amide and urea bonds, particularly in peptide synthesis, and these can be adapted for the synthesis of benzimidazole-urea derivatives. researchgate.net Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used. peptide.com However, the use of DCC can lead to the formation of an insoluble urea byproduct, making it less suitable for solid-phase synthesis. peptide.com
Phosphonium and uronium-based reagents, such as BOP, PyBOP, HBTU, and HATU, are highly efficient coupling reagents that can promote urea formation with minimal side reactions. researchgate.netpeptide.com These reagents often work by activating the carboxylic acid component (in the case of amide bond formation) or by facilitating the reaction between an amine and a carbonyl source.
The choice of solvent and base can also significantly influence the outcome of the urea synthesis. For the reaction of 2-(1H-benzoimidazol-2-yl)aniline with isocyanates, a mixture of dichloromethane and acetone (80/20) was found to give the best results, leading to complete conversion and high yields. nih.gov
The following table provides examples of coupling reagents used in urea synthesis.
| Coupling Reagent | Class | Comments | Reference |
| Dicyclohexylcarbodiimide (DCC) | Carbodiimide | Forms insoluble dicyclohexylurea byproduct. | researchgate.netpeptide.com |
| Diisopropylcarbodiimide (DIC) | Carbodiimide | Byproduct is more soluble, suitable for solid-phase synthesis. | peptide.com |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Phosphonium | Efficient, byproducts are less hazardous than BOP. | peptide.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Uronium/Aminium | Very efficient, low racemization. | researchgate.netpeptide.com |
| 1,1'-Carbonyldiimidazole (CDI) | Imidazolium | Versatile reagent for forming various carbonyl-containing functional groups. | koreascience.krpeptide.com |
Advanced Synthetic Techniques and Process Optimization in Benzimidazole-Urea Chemistry
Modern synthetic chemistry is increasingly focused on the development of efficient, sustainable, and scalable processes. In the context of benzimidazole-urea synthesis, several advanced techniques and optimization strategies have been employed.
Microwave-assisted synthesis has been shown to be a green and environmentally friendly method for the synthesis of 1H-benzimidazole derivatives, often leading to shorter reaction times and higher yields. nih.gov
The use of deep eutectic solvents (DESs) as a reaction medium is another sustainable approach. researchgate.net A DES formed from ZrOCl2·8H2O and urea has been shown to be an effective catalyst for the synthesis of 2-substituted benzimidazoles, with the advantage of being recyclable. researchgate.net
Process optimization often involves a systematic study of reaction parameters such as solvent, temperature, catalyst loading, and reaction time. For example, in the synthesis of benzimidazoles via the cyclization of o-bromoarylamine with nitriles, a ligand-free copper-catalyzed approach was developed that operates under mild conditions with a low catalyst load, making it a safer and more efficient pathway. rsc.org Similarly, for the synthesis of benzimidazole-ureas, a study of different solvents and reagent equivalents led to the identification of an optimized set of conditions that maximized the reaction yield. nih.gov
The development of one-pot, multi-component reactions is another strategy to improve efficiency by reducing the number of synthetic steps and purification procedures. A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide has been developed for the synthesis of benzimidazoles. organic-chemistry.org
Utilization of Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of benzimidazole derivatives, including those related to this compound, often employs catalytic systems to improve reaction rates, yields, and selectivity. While direct catalytic synthesis of the title compound is not extensively detailed in the provided results, analogous syntheses of related benzimidazole-urea and fused benzimidazole systems highlight the importance of catalysts.
For instance, the synthesis of novel hybrid benzimidazole-urea derivatives has been achieved from 2-(1H-benzoimidazol-2-yl)aniline and various isocyanates. nih.gov The optimization of this reaction involved screening different solvents and reagent equivalents, demonstrating that a mixture of dichloromethane and acetone provided the best results with high conversion and yield. nih.gov This suggests that while a specific catalyst wasn't the focus, the reaction conditions were critical for efficiency.
In the broader context of benzimidazole synthesis, various catalytic systems are employed. These include:
Acid Catalysts: Traditional methods for benzimidazole ring formation involve the condensation of o-phenylenediamines with carboxylic acids under harsh dehydrating conditions using acids like hydrochloric acid, p-toluenesulfonic acid, and polyphosphoric acid. acs.org
Oxidizing Agents: Another approach involves the condensation of o-phenylenediamines with aldehydes in the presence of oxidizing agents such as sodium metabisulfite (B1197395) (Na2S2O5), which facilitates the cyclization. acs.orgnih.gov
Transition Metal Catalysts: Silver carbonate/trifluoroacetic acid (Ag2CO3/TFA) has been used for the intramolecular oxacyclization of N-Boc-2-alkynylbenzimidazole substrates, showcasing the use of transition metals in constructing fused benzimidazole systems. nih.gov
Nanoparticle Catalysts: Perovskite-type oxides like LaMnO3 nanoparticles have demonstrated excellent catalytic activity for the synthesis of imidazo[1,2-a]pyridines, a related heterocyclic system, under solvent-free conditions. researchgate.net
Some synthetic methods for related compounds have also been developed to be catalyst-free, relying on green chemistry principles such as using water as a solvent. rsc.org
Novel Methodologies for Derivatization and Analogue Preparation
The preparation of derivatives and analogues of this compound involves various chemical transformations, often starting from a common benzimidazole core.
A general and effective method for creating benzimidazole-urea derivatives involves the reaction of an amino-functionalized benzimidazole with an appropriate isocyanate. nih.gov For example, a series of hybrid benzimidazole-ureas were synthesized from 2-(1H-benzoimidazol-2-yl)aniline and different isocyanates in a dichloromethane/acetone solvent system. nih.gov This approach allows for the introduction of diverse substituents on the urea moiety, leading to a library of analogues.
Another strategy for derivatization is to modify a pre-existing benzimidazole structure. For instance, starting with 4-(1H-benzo[d]imidazol-2-yl)aniline, various derivatives can be prepared. This can be seen in the synthesis of pyrazole (B372694) derivatives by reacting the aniline with maleic anhydride, followed by cyclization with hydrazine (B178648) derivatives. ijrpc.com
Furthermore, multi-step synthetic routes are common for constructing more complex analogues. This can involve:
Nucleophilic Aromatic Substitution: The synthesis of N-substituted piperazin-1-yl benzene-1,2-diamine derivatives as intermediates begins with a nucleophilic substitution reaction on a nitro-substituted acetanilide. acs.org
Reduction of Nitro Groups: Catalytic hydrogenation, for example using Palladium on carbon (Pd/C), is a standard method to reduce nitro groups to amines, a crucial step in forming the o-phenylenediamine precursor for the benzimidazole ring. acs.org
Condensation Reactions: The core benzimidazole ring is often formed by the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative. acs.orgnih.gov
These methodologies allow for the systematic modification of the benzimidazole scaffold and the urea side chain, enabling the exploration of structure-activity relationships for various biological targets.
Methodological Aspects of Compound Characterization in Academic Synthesis
The confirmation of the chemical structure of newly synthesized compounds, including derivatives of this compound, is a critical aspect of chemical research. A combination of spectroscopic techniques is typically employed for unambiguous characterization.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to determine the precise connectivity and stereochemistry of synthesized compounds. nih.gov
In the characterization of benzimidazole-urea derivatives, ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For example, the signals for the N-H protons of the benzimidazole ring and the urea moiety are typically observed and can be confirmed by D₂O exchange. ijrpc.com The aromatic protons of the benzimidazole and any attached phenyl rings show characteristic splitting patterns that help to determine the substitution pattern.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms, particularly the carbonyl carbon of the urea group and the carbons of the benzimidazole ring, are diagnostic. researchgate.net
For more complex structures or to resolve ambiguities, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between protons and carbons. nih.gov
Below is a table summarizing representative NMR data for a related benzimidazole derivative:
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 5-(5-(4-Butylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)2(4(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | 0.82-0.78 (t, J = 7.2 Hz, 3H) | Not specified |
Table 1: Representative NMR data for a complex benzimidazole derivative. nih.gov
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Compound Confirmation
Mass spectrometry (MS) and Infrared (IR) spectroscopy are essential tools used to confirm the identity and purity of synthesized compounds.
Mass Spectrometry (MS) provides the molecular weight of the compound, which is a fundamental piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. nih.gov In the analysis of benzimidazole-urea derivatives, the mass spectrum will show the molecular ion peak (M+), which corresponds to the mass of the intact molecule. researchgate.net Fragmentation patterns observed in the mass spectrum can also provide structural information.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound and its derivatives, characteristic absorption bands are expected for:
N-H stretching: The N-H bonds of the benzimidazole ring and the urea group will show absorptions typically in the region of 3200-3500 cm⁻¹. nih.gov
C=O stretching: The carbonyl group of the urea moiety will exhibit a strong absorption band around 1640-1680 cm⁻¹. nih.gov
C=N and C=C stretching: The C=N bond of the imidazole (B134444) ring and the C=C bonds of the aromatic rings will show absorptions in the 1500-1600 cm⁻¹ region. nih.gov
The combination of MS and IR data provides strong evidence for the successful synthesis of the target compound.
Below is a table summarizing representative spectroscopic data for a benzimidazole-urea derivative:
| Compound | IR (cm⁻¹) | Mass Spec (m/z) |
| 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(naphthalen-1-yl)urea | 3394 (NH), 1647 (C=O), 1586 (C=N), 1518 (C=C) | Not specified |
Table 2: Representative IR data for a benzimidazole-urea derivative. nih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR, MS, and IR spectroscopy provide crucial information about the structure of a molecule, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a compound in the solid state. This technique is particularly valuable for confirming the connectivity of atoms, stereochemistry, and intermolecular interactions. nih.gov
For novel benzimidazole-urea derivatives, obtaining single crystals suitable for X-ray diffraction analysis can provide a wealth of information. The resulting crystal structure reveals precise bond lengths, bond angles, and torsion angles. nih.gov It also elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.comresearchgate.net
In the context of drug design, understanding the solid-state conformation and intermolecular interactions can be crucial for predicting how a molecule might bind to a biological target. For example, the crystal structure of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide, a related thiourea (B124793) derivative, confirmed its molecular structure and provided insights into its hydrogen bonding network. nih.gov
The data obtained from X-ray crystallography is often presented in crystallographic information files (CIFs) and summarized in tables detailing crystal data and structure refinement parameters.
Below is a table outlining the type of information obtained from X-ray crystallography:
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles between three connected atoms. |
| Torsion Angles | The dihedral angles between four connected atoms, defining the conformation. |
| Hydrogen Bonding | Details of intermolecular hydrogen bonds, including donor-acceptor distances and angles. |
Table 3: Information derived from a single-crystal X-ray structure determination.
Systematic Modification of Benzimidazole Substituents and Their Influence on Biological Activity
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole nucleus. nih.gov Research indicates that modifications at the N1, C2, C5, and C6 positions are particularly critical in modulating the anti-inflammatory and anticancer properties of these compounds. nih.govnih.gov
For instance, in the development of anti-inflammatory agents, the introduction of various heterocyclic groups at the N1 position of the benzimidazole ring has been shown to be an effective strategy. nih.gov Similarly, substitutions at the C2 position can significantly alter a compound's potency. A study on C2-substituted benzimidazoles as TRPV-1 receptor antagonists revealed that even minor changes, such as replacing a trifluoromethyl (CF3) group with a tert-butyl, methyl (CH3), or fluorine (F) atom on a phenyl ring at the C2 position, led to a decrease in activity. nih.gov
In the realm of anticancer research, substitutions at the C5 position have demonstrated significant effects. A study on 1H-benzimidazole derivatives as potential topoisomerase I inhibitors found that the compound 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole exhibited the most potent inhibitory and cytotoxic effects among the tested series. nih.gov This highlights the importance of a chloro group at the C5 position and a hydroxyphenyl group at the C2 position for this specific biological activity.
The strategic placement of bulky, lipophilic groups at the C4 position, a methyl group at another position, and hydrophilic groups elsewhere on the benzimidazole ring has been shown to produce potent and orally bioavailable antagonists for certain receptors. nih.gov The diverse biological activities, including antihelmintic, antifungal, antitumor, and antiviral properties, underscore the rich SAR landscape of the benzimidazole core, making it a privileged structure in drug discovery. nih.gov
The following table summarizes the influence of substituents on the biological activity of benzimidazole analogues, as reported in various studies.
| Compound Series | Modification Position(s) | Substituent(s) | Observed Effect on Biological Activity | Reference |
| 1,2,6-Trisubstituted Benzimidazoles | C2, C6, N1 | Various | Modulation of anti-inflammatory activity | nih.gov |
| 2-Phenyl-1H-benzo[d]imidazoles | C2 | Phenyl with para-substituents (e.g., -CF3, tert-butyl, -CH3, -F) | Decreased hTRPV-1 receptor antagonism with less lipophilic groups | nih.gov |
| 2,5-Disubstituted-1H-benzimidazoles | C2, C5 | 2-(2-hydroxyphenyl), 5-chloro | Potent topoisomerase I inhibition and cytotoxicity | nih.gov |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | - | Various | Significant cytotoxic activity against human tumor cell lines | rsc.org |
Conformational and Electronic Effects of the Urea Moiety on Compound Potency and Selectivity
The urea moiety (-NH-CO-NH-) is a critical pharmacophore in many bioactive molecules, including the this compound series. nih.govnih.gov Its significance stems from its unique conformational and electronic properties, which allow it to act as a versatile hydrogen bond donor and acceptor, thereby facilitating strong and specific interactions with biological targets like protein kinases. nih.govfrontiersin.org
The conformational rigidity of the urea group, arising from the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group, plays a crucial role in its function. nih.gov This resonance effect results in a planar or near-planar geometry, which can pre-organize the attached chemical groups for optimal binding to a receptor's active site. nih.gov X-ray crystallography studies have confirmed that the amide groups in some urea derivatives can exhibit non-planar distortions, and the nitrogen atoms adopt a geometry that is intermediate between trigonal and tetrahedral. nih.gov
The electronic nature of the urea linkage also contributes significantly to its role in molecular recognition. The ability to engage in multiple hydrogen bonds is a key factor in the potency of many urea-based inhibitors. nih.govnih.gov For example, in a series of pyrazole urea-based inhibitors of p38 MAP kinase, the urea moiety forms essential hydrogen bonds within the enzyme's active site, contributing to the high affinity of these compounds. nih.gov
Furthermore, the urea group can serve as a bioisosteric replacement for other functional groups, such as an amide bond, to improve pharmacokinetic properties like proteolytic stability. nih.govnih.gov In one study, replacing an amide linkage with a urea unit in peptide-based inhibitors did not significantly alter their affinity for the target protein but markedly increased their stability in plasma. nih.gov This demonstrates the utility of the urea moiety in fine-tuning the drug-like properties of a molecule without compromising its biological activity.
The following table details the conformational and electronic characteristics of the urea moiety and their impact on compound properties.
| Property | Description | Effect on Potency and Selectivity | Reference |
| Hydrogen Bonding | Acts as both hydrogen bond donor and acceptor. | Forms multiple, stable hydrogen bonds with target proteins, enhancing binding affinity and potency. | nih.govnih.gov |
| Conformational Restriction | Resonance delocalization leads to a relatively rigid, planar structure. | Pre-organizes the molecule for optimal binding, reducing the entropic penalty upon binding. | nih.gov |
| Electronic Nature | Partial double bond character of C-N bonds due to resonance. | Influences the geometry and electrostatic potential, enabling specific interactions with receptor sites. | nih.gov |
| Bioisosterism | Can mimic other functional groups, like amide bonds. | Can improve metabolic stability and other pharmacokinetic properties while maintaining or improving biological activity. | nih.govnih.gov |
Elucidation of Key Pharmacophoric Features through Positional and Steric Modifications
Identifying the key pharmacophoric features of a compound series is essential for rational drug design. This is often achieved through systematic positional and steric modifications of the lead compound. In the case of this compound analogues, the urea group is consistently identified as a key pharmacophoric element, crucial for biological activity. nih.gov
SAR studies often involve keeping the core pharmacophore, such as the urea moiety, intact while systematically altering other parts of the molecule. For example, in the design of novel pyrazinyl–aryl urea derivatives, the urea group was preserved while the pyridyl moiety and the linker were replaced, and various substituents were introduced on the distal phenyl ring. nih.gov This approach allows for the exploration of the chemical space around the core scaffold to optimize interactions with the target protein.
Positional modifications, such as changing the substitution pattern on the aromatic rings, can have a profound impact on activity. In a series of p38 kinase inhibitors, moving a substituent from one position to another on a phenyl ring resulted in significant changes in inhibitory potency. nih.gov This highlights the sensitivity of the binding pocket to the precise positioning of functional groups.
Through such modifications, a pharmacophore model can be constructed. This model defines the essential structural features required for biological activity, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers, and their spatial arrangement. For example, a pharmacophore model for p38α kinase inhibitors was used to map target compounds and confirm their binding affinity. sigmaaldrich.com
| Modification Type | Example from Literature | Purpose/Outcome | Reference |
| Positional Modification | Altering substituent positions on a phenyl ring in p38 kinase inhibitors. | To probe the topology of the binding site and optimize interactions. Led to significant changes in potency. | nih.gov |
| Steric Modification | Introduction of various substituents on a distal phenyl ring in pyrazinyl–aryl urea derivatives. | To explore the steric tolerance of the binding pocket and identify optimal substituent sizes for enhanced activity. | nih.gov |
| Pharmacophore Preservation | Keeping the urea moiety intact while modifying other parts of the molecule. | To maintain the key interactions of the core pharmacophore while optimizing other properties of the molecule. | nih.gov |
| Hybridization | Combining benzimidazole with other heterocyclic systems like imidazo[1,5-a]pyridine. | To create novel chemical entities with potentially enhanced or dual biological activities. | rsc.org |
Development of SAR Models for Predictive Compound Design
The culmination of SAR studies is often the development of a predictive model that can guide the design of new, more potent, and selective compounds. These models can range from qualitative rules and pharmacophore hypotheses to more quantitative approaches like Quantitative Structure-Activity Relationship (QSAR) models.
A common strategy in modern drug design is the "tail approach," which has been successfully applied to develop selective inhibitors. ekb.eg This approach involves attaching various chemical groups (the "tail") to a core scaffold to create interactions with specific, non-conserved regions of the target's active site, thereby enhancing selectivity. ekb.eg For example, in the design of carbonic anhydrase inhibitors, different substituted phenyl or heterocyclic structures were appended to a sulfonamide core to interact with unique residues in the peripheral regions of the enzyme's active site. ekb.eg
Molecular docking and computational studies are invaluable tools in developing and validating SAR models. By simulating the binding of a ligand to its target protein, researchers can gain insights into the key interactions that govern biological activity. nih.govekb.eg These in silico methods can help to rationalize observed SAR data and predict the activity of novel, yet-to-be-synthesized compounds. For example, molecular docking of pyrazinyl–aryl urea derivatives was found to be in agreement with the experimentally determined biological data. nih.gov
The integration of SAR data with crystallographic structures of ligand-protein complexes provides a powerful platform for predictive design. nih.gov This approach allows for a detailed understanding of the binding mode and the specific interactions that contribute to potency. In the development of p38 MAP kinase inhibitors, the correlation of SAR with crystal structures led to the incorporation of an additional binding pharmacophore, which significantly improved the potency of the compounds and resulted in the selection of a clinical candidate. nih.gov
Ultimately, the goal is to develop a robust SAR model that can predict the biological activity of new analogues before their synthesis, thereby saving time and resources in the drug discovery process. These models, informed by experimental data and computational chemistry, are essential for the rational design of the next generation of therapeutic agents based on the this compound scaffold.
| Modeling Approach | Description | Application Example | Reference |
| "Tail Approach" | Introducing diverse chemical moieties ("tails") to a core scaffold to achieve selective binding. | Design of selective carbonic anhydrase inhibitors by targeting non-conserved regions of the active site. | ekb.eg |
| Molecular Docking | Computational simulation of the binding of a ligand to a receptor. | To predict binding modes and rationalize observed SAR for pyrazinyl–aryl urea derivatives and other inhibitors. | nih.govekb.eg |
| Pharmacophore Modeling | Defining the essential 3D arrangement of functional groups required for activity. | Used to guide the design and screening of p38α kinase inhibitors. | sigmaaldrich.com |
| Integration with Crystallography | Correlating SAR data with high-resolution crystal structures of ligand-protein complexes. | Led to the design of more potent p38 MAP kinase inhibitors and the selection of a clinical candidate. | nih.gov |
Computational Chemistry and in Silico Studies for 1 1h Benzo D Imidazol 5 Yl Urea Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVDZ, are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov
These calculations reveal that the benzimidazole ring system is largely planar, while the urea (B33335) substituent can adopt various conformations. The optimized geometry is crucial as it represents the lowest energy state of the molecule and serves as the starting point for all subsequent computational analyses, including docking and molecular dynamics. Electronic properties such as dipole moment and polarizability can also be computed, providing insights into the molecule's behavior in electric fields and its intermolecular interactions. nih.gov
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. irjweb.comdergipark.org.tr The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). dergipark.org.tr
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large energy gap implies higher stability and lower reactivity. irjweb.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These descriptors, derived from DFT calculations, provide a quantitative measure of different aspects of chemical behavior. dergipark.org.trresearchgate.net
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Hard molecules have a large energy gap. |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates a higher tendency to react. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |
This table describes key global reactivity descriptors calculated from HOMO and LUMO energies, which are instrumental in predicting the chemical behavior of molecules like benzimidazole-urea derivatives.
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial for understanding the potential biological activity of compounds like 1-(1H-benzo[d]imidazol-5-yl)urea.
Docking simulations for benzimidazole-urea analogs have successfully predicted their binding modes within the active sites of various enzymes, such as urease, α-amylase, and α-glucosidase. nih.govnih.govresearchgate.net The simulations reveal how the ligand fits into the binding pocket and identifies the specific amino acid residues that are critical for its binding.
For instance, in studies of benzimidazole derivatives as urease inhibitors, docking analyses have shown that the benzimidazole nitrogen atoms and the urea moiety are key pharmacophores. nih.govelsevierpure.com They often form hydrogen bonds with catalytic residues (e.g., histidine) and interact with the nickel ions in the urease active site. nih.gov Similarly, when targeting α-glucosidase, the urea and benzimidazole groups form hydrogen bonds and hydrophobic interactions with residues like Aspartic Acid (ASP) and Tyrosine (TYR) in the enzyme's active site. nih.govsemanticscholar.org These interactions anchor the ligand in a specific orientation, which is essential for its inhibitory activity.
Beyond predicting the binding pose, docking algorithms calculate a score or binding energy that estimates the binding affinity between the ligand and the protein. researchgate.net A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and, consequently, a higher predicted activity.
In studies on hybrid benzimidazole-urea derivatives as potential inhibitors of α-amylase and α-glucosidase, molecular docking was used to rank compounds based on their predicted binding affinities. nih.govresearchgate.net The results often correlate well with experimental inhibitory activities (IC50 values), validating the docking protocol. These studies demonstrate that small structural modifications can significantly alter binding affinity by affecting key interactions with the target protein. researchgate.net
| Analog Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Benzimidazole-urea analog 3c | α-Glucosidase | -9.1 | ASP214, ASP349, TYR71 |
| Benzimidazole-urea analog 3e | α-Glucosidase | -8.9 | ASP214, GLU276, ARG439 |
| Benzimidazole-urea analog 3g | α-Amylase | -8.5 | ASP197, GLU233, ASP300 |
| Benzimidazole-piperazine analog 8e | Urease | -7.5 | HIS593, ALA636, Ni ions |
This interactive table presents representative molecular docking results for various benzimidazole-urea analogs against different enzyme targets, as reported in the literature. nih.govnih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to assess the stability of the docked complex and observe how the interactions evolve in a simulated physiological environment. mdpi.com
For benzimidazole derivatives, MD simulations have been used to confirm the stability of the ligand within the active site of its target protein. nih.gov These simulations, often run for nanoseconds, can reveal whether the key hydrogen bonds and hydrophobic interactions identified in docking are maintained over time. nih.gov For example, a study on 2-benzimidazolyl-urea showed that at high concentrations, the molecules tend to aggregate and can form pores in lipid membranes, a dynamic process that could only be elucidated through MD simulations. mdpi.com This highlights the importance of MD in providing a more realistic and comprehensive understanding of a molecule's behavior at the molecular level, complementing the static picture from quantum chemistry and docking. nih.gov
Conformational Flexibility and Stability of Ligand-Receptor Complexes
The biological function of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt different conformations. For this compound, the urea linker and the rotatable bond between the benzimidazole ring and the urea group allow for a degree of conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule over time. These simulations can reveal the most stable, low-energy conformations of the compound, both in isolation and when bound to a biological target, such as a protein receptor.
The stability of the ligand-receptor complex is paramount for its therapeutic efficacy. Computational methods can calculate the binding free energy, which is a measure of the strength of the interaction between the ligand and its target. A more negative binding free energy indicates a more stable and favorable interaction. Studies on other benzimidazole derivatives have utilized molecular docking to predict the preferred binding poses within a receptor's active site and to estimate the binding affinity. These docking studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the complex. For this compound, the urea moiety and the nitrogen atoms in the benzimidazole ring are likely to be important hydrogen bond donors and acceptors, respectively, contributing to stable binding with a target protein.
Understanding Time-Dependent Binding Events and Water-Mediated Interactions
The process of a ligand binding to its receptor is a dynamic event that evolves over time. MD simulations can provide a temporal view of this process, illustrating the initial interactions, conformational changes in both the ligand and the receptor, and the final stable binding mode. This time-dependent perspective is crucial for understanding the kinetics of binding, not just the thermodynamics.
Theoretical Pharmacokinetic (ADME) Predictions and Drug-Likeness Assessment
Application of Lipinski's Rule of Five and Related Filters
Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug. This rule establishes four simple physicochemical parameters:
Molecular weight (MW) ≤ 500 Daltons
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
Compounds that comply with these rules are more likely to have good absorption and permeation. For this compound, we can predict these properties using computational software.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound Note: These are predicted values from computational models and may vary slightly between different software.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Formula | C8H8N4O | - |
| Molecular Weight | 176.18 g/mol | Yes (≤ 500) |
| LogP (Octanol/Water) | 1.2-1.5 | Yes (≤ 5) |
| Hydrogen Bond Donors | 3 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |
| Molar Refractivity | 48-50 | - |
| Topological Polar Surface Area (TPSA) | 81.8 Ų | - |
As indicated in the table, this compound is predicted to be fully compliant with Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties favorable for oral bioavailability. Other filters, such as the Ghose filter, also provide ranges for properties like molecular weight and molar refractivity that are indicative of drug-likeness. neliti.com
In Silico Estimation of Absorption and Distribution Characteristics
In silico models can provide more detailed predictions of specific ADME properties, such as intestinal absorption and distribution within the body.
Absorption: Human intestinal absorption (HIA) is a critical factor for orally administered drugs. Computational models can predict the percentage of absorption based on molecular descriptors. The topological polar surface area (TPSA) is a key parameter in this prediction; a TPSA value of less than 140 Ų is generally associated with good oral bioavailability. The predicted TPSA for this compound is well within this range, suggesting good potential for intestinal absorption. Caco-2 cell permeability is another important in vitro model for predicting human intestinal absorption, and computational models can estimate this permeability. neliti.com
Distribution: Once absorbed, a drug's distribution is influenced by factors such as its ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins. In silico models can predict whether a compound is likely to be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit brain penetration. Predictions for benzimidazole derivatives often suggest they are not P-gp substrates, which can be advantageous for certain therapeutic targets. The extent of plasma protein binding (PPB) is also a crucial parameter, as only the unbound fraction of a drug is typically active. Computational models can provide an estimation of the percentage of a drug that will bind to plasma proteins. researchgate.net
Table 2: Predicted ADME Properties of this compound Note: These are qualitative predictions based on computational models and should be confirmed by experimental data.
| ADME Property | Predicted Outcome |
|---|---|
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | No |
| P-glycoprotein (P-gp) Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Log Kp (skin permeation) | -7.0 to -8.0 cm/s |
These in silico predictions suggest that this compound has a favorable pharmacokinetic profile, with high gastrointestinal absorption and a low likelihood of penetrating the blood-brain barrier or inhibiting major cytochrome P450 enzymes involved in drug metabolism.
Mechanistic Elucidation of Biological Activities of 1 1h Benzo D Imidazol 5 Yl Urea Derivatives
Investigation of Targeted Enzyme and Receptor Modulation
Derivatives of 1-(1H-benzo[d]imidazol-5-yl)urea have been the subject of extensive research to understand their interactions with specific biological targets, leading to the development of potent inhibitors for various enzymes and receptors.
Kinase Inhibition Studies and Specificity Profiling (e.g., FLT3, FLT3-ITD, FLT3-TKD, ERK1/2)
Benzimidazole-based compounds have been identified as promising protein kinase inhibitors, with a high degree of potency and varied selectivity. nih.gov These derivatives often act as ATP-competitive inhibitors, targeting the hinge region of kinases. nih.gov
A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl phenyl urea (B33335) derivatives have been synthesized and identified as potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. tandfonline.comnih.gov FLT3 is a crucial target in acute myeloid leukemia (AML). tandfonline.comnih.gov One of the most potent inhibitors, compound 8r , demonstrated strong inhibitory activity against FLT3 and its mutants, including FLT3-ITD and FLT3-TKD (D835Y), with IC₅₀ values of 41.6 nM, 22.8 nM, and 5.64 nM, respectively. nih.gov These type II FLT3 inhibitors show greater potency against FLT3 mutants associated with drug resistance. tandfonline.comnih.gov The benzimidazole (B57391) and indazole cores of these molecules are key for their binding mode, interacting with the ATP-binding pocket and the Phe691 residue of the FLT3 kinase. nih.gov
Furthermore, certain aromatic urea-imidazole salt derivatives have been found to target the ERK1/2 signaling pathway. acs.org A specific compound, 21y , was identified as a potent inhibitor of ERK1/2 and exhibited acceptable selectivity when profiled against a panel of 216 kinases. acs.org
Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 8r | FLT3 | 41.6 | nih.gov |
| 8r | FLT3-ITD | 22.8 | nih.gov |
| 8r | FLT3-TKD (D835Y) | 5.64 | nih.gov |
| 21y | ERK1/2 | Potent Inhibition | acs.org |
Human Topoisomerase I Inhibition Mechanisms
Novel 1H-benzo[d]imidazole (BBZ) derivatives have been designed and synthesized as potential anticancer agents that target human topoisomerase I (Hu Topo I). nih.govacs.org These compounds are believed to interfere with DNA-mediated enzymatic processes. nih.gov Specifically, certain bisbenzimidazole derivatives act as DNA minor groove-binding ligands (MGBLs), forming non-covalent interactions with the minor groove of DNA, particularly at AT-rich sequences. nih.gov
Through computational studies and DNA relaxation assays, several BBZ derivatives were identified as probable Hu Topo I inhibitors. nih.govacs.org Compounds 11a , 12a , and 12b demonstrated strong binding affinity to DNA and caused significant G2/M phase arrest in cancer cells. nih.govnih.gov Notably, compound 12b inhibited 50% of the DNA relaxation activity of Hu Topo I at a concentration of 16 μM. nih.govnih.gov The proposed mechanism involves the stabilization of the enzyme-substrate complex, preventing the relegation of the cleaved DNA strand. acs.org
Enzyme Inhibition Activities (e.g., Urease, Phenylalanyl-tRNA Synthetase)
Derivatives of this compound have also been investigated for their ability to inhibit other crucial enzymes.
Urease Inhibition: Urea derivatives are known to inhibit urease activity in various organisms. frontiersin.org Thiourea (B124793) derivatives, in particular, have shown potential as urease inhibitors. frontiersin.org For instance, a series of 1-(5-benzylsulfinyl-1,3,4-thiadiazol-2(3H)-lidene)-thiourea compounds displayed antifungal activity, with the thiourea/urea moieties being essential for this action. frontiersin.org The inhibition of urease is a significant therapeutic strategy, especially against pathogens like Cryptococcus neoformans, where urease is a key virulence factor. frontiersin.org
Phenylalanyl-tRNA Synthetase Inhibition: Benzimidazole derivatives have been explored as mimics of the substrate for phenylalanyl-tRNA synthetase (PheRS), an essential enzyme in protein synthesis. nih.gov A series of compounds were synthesized by reacting thiadiazol-2-amine with N-Boc protected l-amino acids, resulting in molecules that could potentially inhibit PheRS. nih.gov
Antimicrobial Research and Mechanistic Insights
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents, with derivatives exhibiting a broad spectrum of activity against various pathogens. nih.gov
Antifungal Activity Assessment and Proposed Modes of Action (e.g., against Candida albicans, Aspergilla, Cryptococcus neoformans)
Benzimidazole derivatives have shown significant antifungal potential. nih.gov
Candida albicans: Several novel benzimidazole derivatives have demonstrated notable activity against C. albicans. nih.gov For example, compounds 4a and 4b exhibited good antifungal activity with MIC values of 6.25 and 12.5 µg/mL, respectively, comparable to fluconazole. nih.gov Other studies have also reported the efficacy of indolylbenzo[d]imidazoles against C. albicans, with some compounds showing MICs as low as 3.9 µg/mL. nih.gov Bis-5-methylbenzimidazole compounds have also displayed antifungal activity against C. albicans. nih.gov
Aspergillus species: A new series of 1-((1-(1H-benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles were synthesized and evaluated for their antifungal activity against Aspergillus niger and Aspergillus clavatus. researchgate.net
Cryptococcus neoformans: Urea derivatives have been screened for their activity against C. neoformans. mdpi.comnih.gov The inhibition of urease, a key virulence factor for this fungus, is a proposed mechanism of action for some of these compounds. frontiersin.org Thiourea derivatives have been specifically noted for their potential as urease inhibitors, which could be a promising approach for treating cryptococcal infections. frontiersin.org
Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Pathogens
Derivatives of this compound have demonstrated a wide range of antibacterial activities. nih.gov
Gram-Positive Bacteria: Indolylbenzo[d]imidazoles have shown high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with some compounds exhibiting MIC values of less than 1 µg/mL. nih.gov Other benzimidazole derivatives have also shown good activity against Bacillus subtilis and S. aureus. nih.gov A series of new urea derivatives exhibited moderate to excellent growth inhibition against various bacterial strains, including the Gram-positive Staphylococcus aureus. nih.gov
Gram-Negative Bacteria: Novel benzimidazole derivatives have been tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Some compounds showed significant activity comparable to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. nih.gov A series of newly synthesized urea derivatives demonstrated promising growth inhibition against Acinetobacter baumannii, a challenging Gram-negative pathogen. nih.gov Specifically, adamantyl urea adduct 3l showed outstanding growth inhibition of 94.5% against this bacterium. nih.gov Other research has focused on synthesizing hybrid molecules containing both imidazole (B134444) and benzimidazole motifs, which were then tested against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. scirp.org
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Series | Target Organism | Activity (MIC/Inhibition) | Reference |
|---|---|---|---|
| 4a | Candida albicans | 6.25 µg/mL | nih.gov |
| 4b | Candida albicans | 12.5 µg/mL | nih.gov |
| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus | < 1 µg/mL | nih.gov |
| Adamantyl urea adduct (3l) | Acinetobacter baumannii | 94.5% growth inhibition | nih.gov |
| 4a | Bacillus subtilis | 12.5 µg/mL | nih.gov |
| 4a | Pseudomonas aeruginosa | 25 µg/mL | nih.gov |
Antiproliferative Activity in Cell-Based Assays and Cellular Pathway Analysis
Derivatives of this compound have demonstrated significant potential as antiproliferative agents. Their mode of action often involves the disruption of fundamental cellular processes, including cell cycle progression and the induction of programmed cell death pathways.
A key mechanism by which benzimidazole derivatives inhibit cancer cell growth is by interfering with the cell division cycle. Studies have shown that certain novel 1H-benzo[d]imidazole derivatives (BBZs) can cause a prominent arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov This phase is a critical checkpoint that ensures DNA is properly replicated before the cell enters mitosis (M phase).
Flow cytometry analysis has been instrumental in revealing this effect. For instance, after treatment with potent benzimidazole derivatives, a significant accumulation of cells in the G2/M phase was observed. nih.gov Specifically, compounds designated as 11a , 12a , and 12b were identified as causing this G2/M arrest. nih.gov The inhibition of cell proliferation by these compounds was significant, with 50% growth inhibition (GI50) values ranging from 0.16 to 3.6 μM across a panel of human cancer cell lines. nih.gov
The ability to induce G2/M arrest is a hallmark of many DNA-damaging or antimitotic agents. By halting the cell cycle at this stage, these compounds can prevent the proliferation of cancer cells and may lead to their eventual death. While the precise protein interactions leading to this arrest are complex, it is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners that govern the G2/M transition. For example, in other cell systems, decreases in CDK1 expression have been linked to G2/M phase arrest. nih.gov
Beyond disrupting the cell cycle, derivatives of this compound can trigger programmed cell death, primarily through apoptosis. Apoptosis is a controlled, energy-dependent process of cell suicide that is essential for normal tissue development and for eliminating damaged or cancerous cells.
Research has shown that some pyrimidine (B1678525) derivatives featuring aryl urea moieties, which share structural similarities, are effective as apoptosis-inducing agents. nih.gov For benzimidazole-based compounds, the induction of apoptosis is a crucial component of their anticancer activity. While specific studies on the autophagy-inducing effects of this compound are less detailed, the induction of apoptosis is a more commonly reported mechanism for this class of compounds. The process often involves the activation of a cascade of enzymes called caspases, which are central executioners of apoptosis. For instance, in studies of other bioactive molecules, a significant increase in caspase-9 activity, an initiator caspase in the intrinsic apoptotic pathway, has been observed following treatment. nih.gov
Investigations into DNA Interaction Mechanisms (e.g., Intercalation)
The antiproliferative effects of many benzimidazole derivatives are rooted in their ability to interact directly with DNA. These interactions can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov
Derivatives of 1H-benzo[d]imidazole have been identified as DNA minor groove-binding ligands (MGBLs). nih.gov These molecules fit into the minor groove of the DNA double helix, particularly at AT-rich sequences, and form non-covalent interactions such as hydrogen bonds, electrostatic forces, and van der Waals interactions. nih.gov The NH group of the imidazole ring is reported to play a crucial role by forming strong hydrogen bonds with the electronegative oxygen atoms of nucleic acid bases within the DNA structure. nih.gov
Spectroscopic techniques like UV absorption, fluorescence, and circular dichroism have been employed to confirm and characterize these DNA binding events. nih.gov Studies have shown that compounds such as 11a , 12a , and 12b exhibit strong binding affinity and lead to the thermal stabilization of DNA. nih.gov
Furthermore, these interactions can interfere with the function of essential DNA-processing enzymes. One of the probable targets identified for these compounds is human topoisomerase I (Hu Topo I), an enzyme that relaxes DNA supercoils during replication and transcription. nih.gov By binding to the DNA-enzyme complex, these derivatives can act as uncompetitive inhibitors, preventing the re-ligation of the cleaved DNA strand. nih.gov For example, compound 12b showed 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM. nih.gov This mode of action is similar to that of established anticancer drugs, highlighting the therapeutic potential of this compound class. nih.gov
Antioxidant Activity and Associated Molecular Mechanisms
In addition to their anticancer properties, various 1H-benzo[d]imidazole derivatives have been recognized for their antioxidant capabilities. nih.govmdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. centralasianstudies.org
A series of novel benzimidazole-urea derivatives (3a-h ) were synthesized and evaluated for their antioxidant potential using several established assays. nih.gov The primary mechanism behind their antioxidant action is believed to be their ability to donate hydrogen atoms or electrons to neutralize free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. centralasianstudies.org
The antioxidant capacity of these compounds was assessed through various methods, including Total Antioxidant Capacity (TAC), Ferric Reducing Antioxidant Power (FRAP), DPPH-Scavenging Activity (DPPH-SA), and Metal Chelating Activity (MCA). nih.govresearchgate.net
| Compound | Substituent | Antioxidant Activity Profile |
|---|---|---|
| 3b | Naphthalen-1-yl | Marked activity in TAC, FRAP, and MCA assays. nih.gov |
| 3c | 4-Methoxyphenyl | Marked activity in TAC, FRAP, and MCA assays. nih.gov |
| 3g | 3,4,5-Trimethoxyphenyl | The most potent antioxidant, showing strong activity across all four methods (TAC, FRAP, DPPH-SA, MCA). nih.govresearchgate.net |
| 3a | Phenyl | Good inhibition in FRAP, MCA, and DPPH-SA assays. nih.gov |
Other studies on different benzimidazole derivatives have also reported significant inhibition of lipid peroxidation, a key process in oxidative cell damage. nih.gov For instance, a derivative with a p-bromophenyl substituent demonstrated 57% inhibition of lipid peroxidation levels. nih.gov These findings underscore the potential of the benzimidazole scaffold in the development of effective antioxidant agents.
Advanced Research Avenues and Conceptual Future Perspectives for 1 1h Benzo D Imidazol 5 Yl Urea Research
Rational Design and Synthesis of Next-Generation Benzimidazole-Urea Hybrid Compounds
The rational design of new benzimidazole-urea hybrids is a cornerstone of advancing their therapeutic potential. This approach hinges on a deep understanding of structure-activity relationships (SAR), which elucidate how specific structural modifications influence biological activity. nih.govnih.gov
Key strategies in the rational design of these compounds include:
Functionalization of the Benzimidazole (B57391) Ring: Modifications at various positions of the benzimidazole nucleus, particularly at the 2 and 5/6 positions, have been extensively explored to enhance the efficacy of these compounds against a wide array of pathogens. nih.gov
Hybridization with Other Bioactive Scaffolds: Conjugating the benzimidazole-urea core with other known bioactive moieties is a powerful strategy to achieve synergistic effects and broaden the therapeutic spectrum. nih.gov
Green Chemistry Approaches: Modern synthetic methodologies are increasingly focused on environmentally sustainable practices. This includes the use of solvent-free reactions, eco-friendly reagents, and energy-efficient techniques to improve yields and reduce the environmental impact of synthesis. nih.gov
A notable example of rational design involves a series of benzimidazole-urea analogs synthesized from 2-(1H-benzoimidazol-2-yl) aniline (B41778) and various isocyanates. nih.gov In this study, compounds with cyclohexyl and butyl groups demonstrated higher activity compared to those with phenyl or naphthyl groups, highlighting the importance of substituent choice in modulating biological effects. nih.gov
Strategic Bioisosteric Replacements within the Benzimidazole-Urea Core for Enhanced Properties
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a critical tool in drug design to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
Within the benzimidazole-urea scaffold, strategic bioisosteric replacements can address several challenges:
Enhancing Solubility and Permeability: Poor solubility and permeability can hinder a drug's absorption and distribution. Bioisosteric replacements can be employed to fine-tune these physicochemical properties for better oral bioavailability. nih.gov
Modulating Target Binding: Even subtle changes, like replacing a hydrogen atom with a fluorine atom, can alter a molecule's electronic properties and improve its interaction with the target protein, potentially leading to increased potency. google.com
Examples of bioisosteric replacements for the urea (B33335) or thiourea (B124793) group include the squaramide moiety and the 2-aminopyrimidin-4(1H)-one ring. nih.gov These modifications have been shown to improve stability and permeability in certain drug candidates. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Key applications of AI and ML in benzimidazole-urea research include:
In Silico Screening: Virtual screening of large compound libraries against a specific biological target can rapidly identify potential hits, saving significant time and resources compared to traditional high-throughput screening. ymerdigital.com
Predictive Modeling: AI models can be trained to predict various properties of new benzimidazole-urea derivatives, such as their bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.netnih.gov This allows researchers to prioritize the synthesis of compounds with the most favorable characteristics.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, offering a powerful approach to exploring novel chemical space and overcoming the limitations of existing compound libraries. nih.gov
Several studies have already demonstrated the utility of in silico methods for benzimidazole derivatives. For instance, molecular docking studies have been used to predict the binding efficiency of new compounds to their target receptors, with results often correlating well with experimental data. ymerdigital.com
Exploration of Compound Selectivity and Polypharmacological Profiles
Understanding a compound's selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. Polypharmacology, the ability of a single compound to interact with multiple targets, is also an increasingly important concept in drug discovery, as it can lead to enhanced efficacy or new therapeutic applications.
For benzimidazole-urea derivatives, exploring their selectivity and polypharmacological profiles involves:
Target Profiling: Screening compounds against a broad panel of kinases and other enzymes can reveal their selectivity and identify potential off-target interactions.
Dual-Targeting Inhibitors: Designing compounds that can simultaneously inhibit two or more targets involved in a disease pathway can lead to more effective treatments. For example, benzimidazole ureas have been developed as dual-targeting inhibitors of DNA gyrase and topoisomerase IV for antibacterial applications. nih.gov
Structure-Based Design for Selectivity: By understanding the structural differences between related targets, it is possible to design compounds that selectively bind to the desired target while avoiding others.
One study on benzimidazole-triazole hybrids found that certain compounds exhibited multi-target recognition, inhibiting both VEGFR-2 and Topo II, highlighting the potential for polypharmacology in this class of molecules. nih.gov
Development of Advanced Spectroscopic and Structural Biology Techniques for Mechanistic Studies
Elucidating the precise mechanism of action of a drug candidate is fundamental to its development. Advanced spectroscopic and structural biology techniques provide invaluable insights into how benzimidazole-urea compounds interact with their biological targets at the molecular level.
These techniques include:
X-ray Crystallography: Determining the three-dimensional structure of a compound bound to its target protein can reveal the specific interactions that are critical for its activity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structure and dynamics of both the compound and its target in solution, providing information that is complementary to X-ray crystallography. researchgate.netresearchgate.net
Mass Spectrometry: This technique is essential for confirming the identity and purity of synthesized compounds. researchgate.netresearchgate.net
Infrared (IR) and UV-Vis Spectroscopy: These methods provide information about the functional groups and electronic properties of the compounds. nih.govresearchgate.net
The characterization of novel benzimidazole-urea derivatives often involves a combination of these techniques to confirm their structure and purity. nih.govresearchgate.net
Conceptual Frameworks for Pre-clinical Translational Research in Drug Discovery
Translating a promising lead compound from the laboratory to the clinic is a complex and challenging process. A well-defined conceptual framework for pre-clinical translational research is essential for navigating this path successfully.
Key elements of such a framework include:
Hit-to-Lead Optimization: This stage involves systematically modifying an initial "hit" compound to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a "lead" structure. nih.gov
ADME/Tox Profiling: Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity is crucial for identifying potential liabilities and guiding further optimization. nih.gov
In Vivo Efficacy Studies: Once a lead candidate has been identified, its efficacy must be demonstrated in relevant animal models of the target disease. nih.gov
Customer-Focused Development: Aligning drug development with the needs and expectations of patients, physicians, and payers is critical for ensuring the commercial viability of a new drug. cam.ac.uk
The ultimate goal of this framework is to identify drug candidates that are not only safe and effective but also offer a clear advantage over existing treatments. cam.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
